Ethoxyfen-ethyl

Übersicht

Beschreibung

Ethoxyfen-ethyl, also known as ethoxycarbofen ethyl, is a synthetic compound primarily used as a post-emergence herbicide. It is effective in controlling annual broad-leaved weeds and grasses, with some activity on perennial weeds. This compound has been used in various agricultural applications, including soybeans, peanuts, cereals, and peas .

Wissenschaftliche Forschungsanwendungen

Ethoxyfen-ethyl has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the mechanisms of herbicide action and the development of new herbicidal agents.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals with herbicidal properties.

Industry: Utilized in agricultural practices to enhance crop yields by controlling weed growth

Wirkmechanismus

Target of Action

Ethoxyfen-ethyl is a type of herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .

Mode of Action

The mode of action of this compound involves the inhibition of the PPO enzyme . This inhibition disrupts the normal function of cell membranes within the plant, leading to the death of the plant cells . The most common visual symptoms of this compound action are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protoporphyrinogen IX (Proto IX) pathway . Inhibition of the PPO enzyme by this compound leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . This disruption of the Proto IX pathway and subsequent cell membrane damage results in the death of the plant cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membranes and the death of plant cells . This results in visible damage to the plant, including chlorosis and necrosis of the leaves .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, soil composition, temperature, and moisture levels can affect the absorption and effectiveness of the herbicide . .

Biochemische Analyse

Biochemical Properties

Ethoxyfen-ethyl functions as a protoporphyrinogen oxidase (PPO) inhibitor . This enzyme is crucial in the biosynthesis of chlorophyll and heme, and its inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light exposure . These reactive oxygen species cause lipid peroxidation and disrupt cell membranes, leading to cell death . This compound interacts with the PPO enzyme, binding to its active site and preventing the conversion of protoporphyrinogen IX to protoporphyrin IX .

Cellular Effects

This compound has significant effects on plant cells, particularly in the chloroplasts where PPO is located . The inhibition of PPO leads to the accumulation of protoporphyrin IX, which, under light exposure, generates reactive oxygen species that cause oxidative damage to cellular membranes . This results in chlorosis (yellowing) and necrosis (browning) of the leaves . Additionally, this compound can cause stunting and stand loss in seedlings due to its impact on cell membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PPO enzyme . By binding to the active site of PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the former . This accumulation results in the generation of reactive oxygen species under light exposure, causing oxidative damage to cellular membranes and ultimately leading to cell death . The inhibition of PPO by this compound is a key factor in its herbicidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time as the compound degrades and its herbicidal activity diminishes . This compound is relatively stable under dark conditions but degrades rapidly under light exposure due to the generation of reactive oxygen species . Long-term studies have shown that this compound can cause persistent oxidative damage to plant cells, leading to prolonged chlorosis and necrosis .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that the compound can cause toxic effects at high doses . At lower doses, this compound may not exhibit significant toxicity, but as the dosage increases, adverse effects such as liver and kidney damage have been observed . These studies highlight the importance of careful dosage management when using this compound in agricultural settings .

Metabolic Pathways

This compound is metabolized in plants primarily through oxidative degradation pathways . The compound is converted to various metabolites, including ethoxyfen and ethoxyfen acid, which are further degraded by plant enzymes . These metabolic pathways involve the action of cytochrome P450 enzymes and other oxidative enzymes that facilitate the breakdown of this compound .

Transport and Distribution

Within plant cells, this compound is transported and distributed primarily through the xylem . The compound is absorbed by the roots and translocated to the shoots and leaves, where it exerts its herbicidal effects . This compound can also bind to transport proteins that facilitate its movement within the plant . The distribution of this compound within the plant is crucial for its effectiveness as a herbicide .

Subcellular Localization

This compound is localized primarily in the chloroplasts of plant cells, where the PPO enzyme is located . The compound’s localization to the chloroplasts is essential for its inhibitory action on PPO and the subsequent generation of reactive oxygen species . This compound may also undergo post-translational modifications that enhance its targeting to the chloroplasts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethoxyfen-ethyl can be synthesized through the reaction of fluorinated alkanes with diethyl ether or by reacting fluorine gas with diethyl ether. These processes require specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: The industrial production of this compound typically involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride .

Analyse Chemischer Reaktionen

Types of Reactions: Ethoxyfen-ethyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Ethoxyfen-ethyl belongs to the diphenyl ether herbicide family. Similar compounds include:

Acifluorfen-sodium: Used for post-emergence control of broadleaf weeds.

Bifenox: Effective against a wide range of weeds in cereals and other crops.

Chlomethoxyfen: Known for its activity against annual and perennial weeds.

Fluoroglycofen-ethyl: Used in various crops for broadleaf weed control.

Uniqueness: this compound is unique due to its specific molecular structure, which includes fluorine atoms that enhance its herbicidal activity and environmental stability. Its ability to control a broad spectrum of weeds with minimal impact on non-target plants makes it a valuable tool in integrated weed management.

Eigenschaften

IUPAC Name |

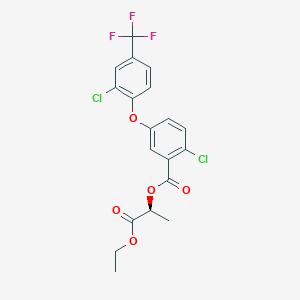

[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZZPGJQJKMMDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058504 | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-42-5 | |

| Record name | Ethoxyfen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)

![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)